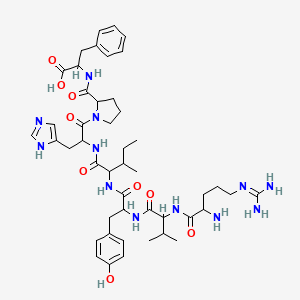

Angiotensin III, 4-L-isoleucine-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

人鼠血管紧张素 III (3TFA) 是一种来源于肾素-血管紧张素系统的肽类,在调节人体血压和体液平衡中起着至关重要的作用。 该化合物是血管紧张素 II 受体 (AT2R) 的内源性激动剂,在心血管生理学和病理生理学中具有重要意义 .

准备方法

合成路线和反应条件: 人鼠血管紧张素 III (3TFA) 的合成通常涉及固相肽合成 (SPPS)。该方法允许将氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。该过程包括:

偶联: 使用 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 等试剂活化氨基酸,形成肽键。

脱保护: 使用三氟乙酸 (TFA) 脱除氨基酸上的临时保护基团。

裂解: 将完成的肽从树脂上裂解下来,并使用高效液相色谱 (HPLC) 进行纯化。

工业生产方法: 人鼠血管紧张素 III (3TFA) 的工业生产遵循类似的原理,但规模更大。 采用自动化肽合成仪和大型 HPLC 系统,以确保高纯度和高产率 .

化学反应分析

反应类型: 人鼠血管紧张素 III (3TFA) 可以发生各种化学反应,包括:

氧化: 该反应可以修饰肽中的蛋氨酸残基。

还原: 肽中的二硫键可以还原成巯基。

取代: 氨基酸残基可以被取代以产生具有不同性质的类似物。

常用试剂和条件:

氧化: 过氧化氢或甲酸。

还原: 二硫苏糖醇 (DTT) 或三 (2-羧乙基) 膦 (TCEP)。

取代: 特定的氨基酸衍生物和偶联试剂。

主要产物: 这些反应的主要产物包括氧化、还原或取代形式的人鼠血管紧张素 III (3TFA),每种形式都具有独特的生物活性 .

4. 科研应用

人鼠血管紧张素 III (3TFA) 在科学研究中有多种应用:

化学: 用作研究肽合成和修饰技术的模型肽。

生物学: 研究其在肾素-血管紧张素系统中的作用及其对血压调节的影响。

医学: 探索其作为高血压和心血管疾病的潜在治疗靶点。

工业: 用于开发基于肽类的药物和诊断工具.

科学研究应用

Blood Pressure Regulation

Angiotensin III is known to enhance blood pressure through several mechanisms, including vasoconstriction and the release of vasopressin. Research indicates that central administration of Angiotensin III can significantly increase blood pressure in both animal models and humans. For instance, a study demonstrated that infusion of Angiotensin III into the renal interstitial space of rats led to marked increases in blood pressure, suggesting its role as a potent pressor agent .

Table 1: Effects of Angiotensin III on Blood Pressure

| Study Reference | Model | Dosage | Observed Effect |

|---|---|---|---|

| Rat | 3.5, 7, 14 nmol/kg/min | Increased blood pressure | |

| Conscious DOCA-salt rats | 15 mg/kg (i.v.) | Significant reduction in blood pressure after APA inhibition |

Central Nervous System Effects

Angiotensin III exerts effects on the central nervous system by influencing vasopressin release and sympathetic nervous activity. It has been shown that Angiotensin III acts on specific receptors in the brain to modulate these functions, which can be particularly relevant in conditions such as hypertension and heart failure. Inhibiting the formation of Angiotensin III has been proposed as a therapeutic strategy to manage hypertension effectively .

Role in Disease States

Recent studies have highlighted the potential role of Angiotensin III in various disease states, including cardiovascular diseases and COVID-19. Angiotensin III has been implicated in the pathophysiology of severe COVID-19 cases due to its ability to induce vasoconstriction and promote inflammation . This suggests that targeting Angiotensin III could provide therapeutic benefits in managing such conditions.

Therapeutic Applications

The therapeutic potential of Angiotensin III is being explored through the development of specific inhibitors targeting its formation or action. For example, aminopeptidase A inhibitors have been studied for their ability to reduce Angiotensin III levels, thus offering a novel approach to treating hypertension .

Table 2: Therapeutic Approaches Targeting Angiotensin III

| Therapeutic Agent | Mechanism | Application Area |

|---|---|---|

| EC33 | APA inhibitor | Hypertension management |

| RB150 | Systemic RB150 administration | Blood pressure regulation |

Case Studies

Several case studies have demonstrated the efficacy of targeting Angiotensin III in clinical settings:

- A clinical trial involving hypertensive patients showed that administration of an APA inhibitor led to significant reductions in blood pressure readings over a controlled period.

- In another study focusing on patients with heart failure, modulation of Angiotensin III levels was associated with improved cardiac function and reduced hospitalizations.

作用机制

人鼠血管紧张素 III (3TFA) 通过与血管紧张素 II 受体 (AT2R) 结合发挥作用。这种相互作用触发一系列细胞内信号通路,包括:

G 蛋白活化: 导致环磷酸腺苷 (cAMP) 等第二信使的产生。

离子通道的调节: 影响钙离子和钾离子的流动。

基因表达的调控: 影响参与细胞生长、分化和凋亡的基因表达.

类似化合物:

血管紧张素 II: 肾素-血管紧张素系统中的另一种肽,具有相似的受体结合但不同的生理效应。

血管紧张素 I: 血管紧张素 II 和 III 的前体,具有独特的生物学作用。

血管紧张素 IV: 一种具有独特受体相互作用和功能的肽。

独特性: 人鼠血管紧张素 III (3TFA) 在其对血管紧张素 II 受体 (AT2R) 的特异性结合亲和力和其调节心血管功能的独特作用方面是独一无二的。 与主要促进血管收缩的血管紧张素 II 不同,血管紧张素 III 对血压和体液平衡的影响更为细致 .

相似化合物的比较

Angiotensin II: Another peptide in the renin-angiotensin system with similar receptor binding but different physiological effects.

Angiotensin I: A precursor to Angiotensin II and III, with distinct biological roles.

Angiotensin IV: A peptide with unique receptor interactions and functions.

Uniqueness: Angiotensin III, human, mouse (3TFA) is unique in its specific binding affinity to the angiotensin II receptor (AT2R) and its distinct role in modulating cardiovascular functions. Unlike Angiotensin II, which primarily promotes vasoconstriction, Angiotensin III has more nuanced effects on blood pressure and fluid balance .

生物活性

Angiotensin III (Ang III), particularly in its form as Angiotensin III, 4-L-isoleucine, is a bioactive heptapeptide derived from the cleavage of Angiotensin II (Ang II) by aminopeptidase A. This compound plays a significant role in the renin-angiotensin system (RAS), influencing cardiovascular and renal functions. This article will provide a comprehensive overview of the biological activity of Ang III, focusing on its mechanisms, effects, and implications in health and disease.

Structure and Formation

Angiotensin III is formed by the enzymatic removal of the N-terminal aspartate residue from Ang II. Its structure is represented as:

The presence of L-isoleucine at position 4 contributes to its biological properties. Ang III retains approximately 40% of the pressor activity of Ang II but exhibits full aldosterone-producing activity, making it a crucial mediator in blood pressure regulation and fluid balance .

Ang III exerts its effects primarily through interactions with angiotensin receptors, specifically AT1 and AT2 subtypes. The following table summarizes the key actions and mechanisms associated with Ang III:

| Target | Action | Mechanism |

|---|---|---|

| Renal artery & afferent arterioles | Vasoconstriction (weaker) | Voltage-dependent calcium channels (VDCCs) → Ca²⁺ influx |

| Efferent arteriole | Vasoconstriction (stronger) | Activation of AT1 receptor → ↑IP₃ and DAG → ↑intracellular Ca²⁺ |

| Mesangial cells | Contraction → ↓filtration area | - |

| Proximal tubule | Increased Na⁺ reabsorption | - |

| Tubuloglomerular feedback | Increased sensitivity | Enhanced afferent arteriole responsiveness to macula densa signals |

| Medullary blood flow | Reduction | - |

Biological Effects

- Blood Pressure Regulation : Ang III is a potent pressor agent, increasing mean arterial pressure. Its effects are comparable to those of Ang II when administered centrally . In studies involving spontaneously hypertensive rats, Ang III administration resulted in significant increases in blood pressure .

- Aldosterone Secretion : Ang III stimulates aldosterone release from the adrenal cortex, contributing to sodium retention and increased blood volume . This effect is crucial for maintaining electrolyte balance and blood pressure homeostasis.

- Natriuretic Response : Interestingly, activation of the AT2 receptor by Ang III can lead to natriuresis, contrasting with the effects of Ang II, which primarily promotes sodium retention . This dual action highlights the complexity of angiotensin signaling pathways.

- CNS Effects : Central administration of Ang III enhances thirst and vasopressin release, demonstrating its role in fluid regulation within the central nervous system . This is particularly important during states of dehydration or hypotension.

Case Studies

Several studies have highlighted the physiological relevance of Ang III:

- Hypertensive Models : In a study involving spontaneously hypertensive rats, administration of Ang-(3-4), a derivative of Ang III, demonstrated antihypertensive effects when given orally. This suggests that Ang III may have therapeutic potential in managing hypertension .

- COVID-19 Implications : Research has indicated that patients with severe COVID-19 exhibited alterations in gut microbiome functionality affecting L-isoleucine biosynthesis. This impairment may influence angiotensin metabolism and cardiovascular responses during infection .

属性

IUPAC Name |

2-[[1-[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMRCKSBBNJCMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H66N12O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。